(2-Cyano-5-cyclopropylphenyl)boronic acid
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Overview
Description
(2-Cyano-5-cyclopropylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyano group and a cyclopropyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyano-5-cyclopropylphenyl)boronic acid typically involves the borylation of an aryl halide precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a suitable base such as potassium acetate . The reaction conditions are generally mild, and the resulting boronic acid can be purified through standard chromatographic techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The key to industrial synthesis is the optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (2-Cyano-5-cyclopropylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic acids.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The cyano and cyclopropyl groups can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium acetate for borylation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(2-Cyano-5-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Cyano-5-cyclopropylphenyl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond . The presence of the cyano and cyclopropyl groups can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the cyano and cyclopropyl groups, making it less sterically hindered and more reactive in certain reactions.
3-Formylphenylboronic Acid: Contains a formyl group instead of a cyano group, leading to different reactivity and applications.
4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position on the phenyl ring.
Uniqueness: The presence of both the cyano and cyclopropyl groups in (2-Cyano-5-cyclopropylphenyl)boronic acid imparts unique steric and electronic properties, making it a valuable reagent for specific synthetic applications. Its ability to participate in a wide range of chemical reactions while offering selectivity and stability sets it apart from other boronic acids.
Properties
Molecular Formula |
C10H10BNO2 |
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Molecular Weight |
187.00 g/mol |
IUPAC Name |
(2-cyano-5-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c12-6-9-4-3-8(7-1-2-7)5-10(9)11(13)14/h3-5,7,13-14H,1-2H2 |
InChI Key |
UYDPIAKTTUNZTB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2CC2)C#N)(O)O |
Origin of Product |
United States |
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